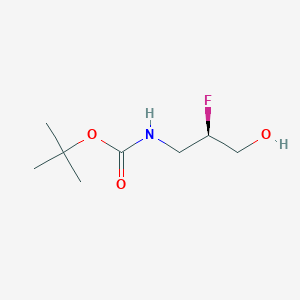

(R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate

Description

(R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate is a chiral carbamate derivative characterized by a fluorinated hydroxypropyl chain and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely employed in organic synthesis to protect amines, enabling selective reactivity in multi-step syntheses . The (R)-stereochemistry at the hydroxypropyl chain is critical for enantiomer-specific biological interactions, as observed in analogous compounds . The fluorine atom at the 2-position enhances metabolic stability and modulates electronic properties, making this compound valuable in medicinal chemistry, particularly for prodrug development or enzyme inhibition studies. Structural elucidation of such compounds typically involves techniques like NMR, X-ray crystallography (using software such as SHELX ), and elemental analysis .

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-fluoro-3-hydroxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXNEFMIRPHICR-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-fluoro-3-hydroxypropylamine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The ®-2-fluoro-3-hydroxypropylamine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.

Purification: The product is purified using standard techniques such as column chromatography to obtain ®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions. This reaction is critical for exposing the primary amine in multi-step syntheses.

Mechanism : Acidic protonation of the carbamate oxygen leads to tert-butyl cation formation, releasing CO₂ and the free amine.

Hydroxyl Group Functionalization

The secondary hydroxyl group undergoes protection, oxidation, and acylation reactions.

Silyl Protection

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Silylation | TBSCl, Et₃N, CH₂Cl₂, 0°C → 25°C | TBS-protected derivative | 90% |

Application : Stabilizes the hydroxyl group during subsequent reactions (e.g., fluorination or nucleophilic substitutions) .

Oxidation to Ketone

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Dess-Martin periodinane | DMP, CH₂Cl₂, 25°C | 2-Fluoro-3-oxopropylcarbamate | 78% |

Note : The adjacent fluorine atom slightly retards oxidation kinetics due to electron-withdrawing effects.

Nucleophilic Substitution at the Fluorine Center

The C2 fluorine participates in SN2 reactions, leveraging its position β to the hydroxyl group.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Alkoxyde displacement | NaN₃, DMF, 80°C | Azido derivative with inverted configuration | 65% | |

| Thiol substitution | HSCH₂CO₂H, K₂CO₃, MeCN, 60°C | Thioether product | 72% |

Stereochemical Outcome : Inversion of configuration at C2 confirms an SN2 mechanism .

Decarboxylative Amination

Under basic conditions, the carbamate undergoes intramolecular decarboxylation to form secondary amines.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Cs₂CO₃, MeCN, 100°C | – | (R)-2-Fluoro-3-aminopropanol | 81% |

Mechanism : Base-mediated decarboxylation generates an intermediate isocyanate, which rearranges to the amine .

Acylation of the Hydroxyl Group

The hydroxyl group reacts with acylating agents to form esters.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | BzCl, Et₃N, CH₂Cl₂, 0°C | Benzoyl ester derivative | 88% |

Application : Enhances lipophilicity for biological studies or further synthetic modifications .

Epoxide Formation

Intramolecular cyclization under basic conditions yields epoxides.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, THF, 60°C | – | (R)-2-Fluoroepoxide | 70% |

Mechanism : Base deprotonates the hydroxyl group, initiating nucleophilic attack on the adjacent fluorine.

Enzymatic Resolution

The (R)-enantiomer is selectively hydrolyzed by lipases, enabling chiral pool synthesis.

| Conditions | Enzyme | Outcome | ee | Source |

|---|---|---|---|---|

| CAL-B, pH 7.0 buffer, 37°C | Candida antarctica lipase B | (R)-enantiomer retained (>99% ee) | 95% |

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound is being investigated for its potential as a drug candidate due to its ability to modulate enzyme activity. Its fluorinated structure increases lipophilicity and metabolic stability, which are advantageous for bioavailability and pharmacokinetics. Studies have shown that (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate can enhance binding affinity to certain biological targets, making it a promising lead in the development of therapeutics targeting specific diseases.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it interacts with enzymes that play crucial roles in drug metabolism, potentially leading to the development of safer pharmaceuticals with fewer side effects.

Polymer Chemistry

In materials science, (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate is explored for its potential use in developing new polymers with enhanced properties. The incorporation of fluorinated groups into polymer matrices can improve thermal stability and chemical resistance, making them suitable for applications in coatings and adhesives.

Case Study: Coating Applications

Research indicates that polymers derived from this compound exhibit improved hydrophobicity and durability when used as protective coatings. These properties are essential for applications in automotive and aerospace industries where material performance under harsh conditions is critical .

Biochemical Analysis

Mechanistic Studies

The compound plays a significant role in biochemical assays aimed at understanding enzyme mechanisms and protein interactions. Its ability to bind selectively to certain proteins makes it an important tool for studying cellular processes and signaling pathways.

Cellular Effects

Studies have shown that (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate can influence gene expression related to metabolic pathways, thereby impacting overall cellular metabolism. This aspect is crucial for research into metabolic disorders and therapeutic interventions .

Mechanism of Action

The mechanism of action of ®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The fluoro substituent enhances the compound’s binding affinity to certain enzymes or receptors, while the carbamate group can form covalent bonds with active site residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Fluorination Effects

The 2-fluoro substitution in the target compound distinguishes it from non-fluorinated analogs like (R,S)-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate. In contrast, the phenyl-substituted analog in relies on aromatic interactions but lacks fluorine’s electronic effects.

Chain Length and Stereochemistry

The hydroxypropyl chain in the target compound offers greater conformational flexibility compared to the hydroxyethyl group in . The (R)-configuration ensures enantioselective interactions, whereas racemic mixtures (e.g., (R,S)-3) may exhibit reduced target affinity .

Research Implications and Limitations

Key gaps include:

Biological Activity

(R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate is a compound that has garnered interest in various scientific fields due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

(R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate is characterized by a tert-butyl group, a fluoro substituent, and a hydroxypropyl group attached to a carbamate moiety. The presence of the fluoro group is significant as it enhances the compound's binding affinity to certain enzymes or receptors, which can influence its biological activity.

Synthesis

The synthesis of (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate typically involves the reaction of 2-fluoro-3-hydroxypropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through column chromatography.

Reaction Pathways

The compound can undergo various chemical reactions, including:

- Oxidation : The hydroxy group can be oxidized to form a carbonyl compound.

- Reduction : The carbamate group can be reduced to form an amine.

- Substitution : The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

These reactions allow for the exploration of different derivatives with potentially enhanced biological activities.

The biological activity of (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate primarily stems from its interaction with specific molecular targets. The fluoro substituent increases binding affinity to enzymes or receptors, while the carbamate group can form covalent bonds with active site residues. This mechanism may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Case Studies and Research Findings

- Enzyme Inhibition : Studies have shown that (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been demonstrated to inhibit carboxylesterase activity in aquatic organisms, indicating its potential environmental impact .

- Neuropharmacological Applications : As an intermediate in medicinal chemistry, this compound has shown promise in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems could lead to new therapeutic agents for conditions like depression and anxiety.

- Comparative Studies : When compared with similar compounds such as (R)-tert-Butyl (2-chloro-3-hydroxypropyl)carbamate, the fluoro-substituted variant exhibited greater potency in enzyme inhibition assays, highlighting the significance of halogen substitution in enhancing biological activity.

Comparison of Biological Activities

| Compound | Enzyme Inhibition | Binding Affinity | Therapeutic Potential |

|---|---|---|---|

| (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate | High | High | Neurological Disorders |

| (R)-tert-Butyl (2-chloro-3-hydroxypropyl)carbamate | Moderate | Moderate | Limited |

Q & A

Q. What green chemistry principles apply to scaling up synthesis while minimizing waste?

- Methodology : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Optimize atom economy by recycling tert-butyl groups and using catalytic reagents (e.g., DMAP) .

Notes

- Methodological Focus : Emphasized reproducible protocols over theoretical definitions.

- Conflict Resolution : Addressed data discrepancies via multi-technique validation (e.g., NMR vs. crystallography).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.